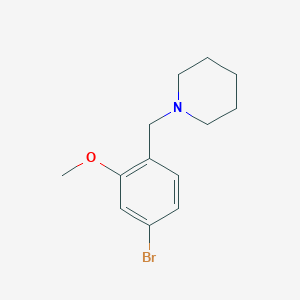

1-(4-Bromo-2-methoxybenzyl)-piperidine

Description

1-(4-Bromo-2-methoxybenzyl)-piperidine is a piperidine derivative characterized by a benzyl group substituted with bromine at the para position (C4) and a methoxy group at the ortho position (C2) on the aromatic ring.

Properties

IUPAC Name |

1-[(4-bromo-2-methoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-16-13-9-12(14)6-5-11(13)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGNTNXVJBNOIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Bromo-2-methoxybenzyl)-piperidine typically involves several steps, starting with the preparation of the benzyl halide precursor. One common method is the bromination of 2-methoxybenzyl alcohol to yield 4-bromo-2-methoxybenzyl bromide. This intermediate can then undergo a nucleophilic substitution reaction with piperidine to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile to facilitate the substitution reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Bromo-2-methoxybenzyl)-piperidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methoxybenzylpiperidine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBrN

- Molecular Weight : Approximately 254.17 g/mol

- Structural Characteristics : The compound features a bromine atom, which enhances its reactivity, and a methoxy group that can influence both chemical reactivity and biological interactions.

Pharmaceutical Research Applications

1-(4-Bromo-2-methoxybenzyl)-piperidine has shown potential in several areas of pharmaceutical research:

- Drug Development : The compound is being investigated for its potential as a lead structure in the development of new therapeutic agents. Its unique properties may contribute to enhanced efficacy and selectivity in targeting specific biological pathways.

- Neuropharmacology : Due to the presence of the piperidine ring, this compound may exhibit activity on neurotransmitter systems, making it a candidate for studying conditions like depression or anxiety.

- Anticancer Research : Preliminary studies suggest that derivatives of this compound could possess anticancer properties, warranting further investigation into its mechanisms of action and efficacy against various cancer cell lines.

Organic Synthesis Applications

The structural characteristics of 1-(4-Bromo-2-methoxybenzyl)-piperidine make it valuable in organic synthesis:

- Building Block for Synthesis : Its reactive bromine atom allows for various substitution reactions, making it an ideal precursor for synthesizing more complex molecules.

- Comparative Reactivity : Compared to similar compounds, such as 2-(4-Chloro-2-methylphenyl)piperidine or 2-(4-Fluoro-2-methylphenyl)piperidine, the brominated derivative exhibits higher reactivity due to the electronegativity of bromine, which can facilitate nucleophilic substitutions.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methoxybenzyl)-piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy substituents can influence the compound’s binding affinity and selectivity, affecting its overall biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Bromo-4-methoxybenzyl)-piperidine (Positional Isomer)

- Structure : Bromine at C3 and methoxy at C4 on the benzyl ring.

- Key Differences : The altered substitution pattern may influence electronic properties (e.g., dipole moments) and steric interactions. For example, para-substituted bromine (as in the target compound) typically enhances resonance stabilization compared to meta substitution .

- Synthesis : Similar synthetic routes likely apply, though regioselectivity in substitution reactions may differ.

1-(4-Methoxybenzyl)-piperidine

- Structure : Lacks bromine but retains the methoxy group at C3.

- Key Differences: The absence of bromine reduces molecular weight (MW: ~235 g/mol vs. ~314 g/mol for the brominated analog) and alters lipophilicity (logP). Bromine’s electronegativity and steric bulk may enhance binding affinity in receptor interactions compared to the non-brominated analog .

Halogenated Piperidine Derivatives

1-(4-Chlorophenyl)-piperidine-2,6-dione

- Structure : Chlorine at C4 on a phenyl ring fused to a piperidine-dione system.

- Key Differences : The dione moiety introduces hydrogen-bonding capacity, which is absent in the target compound. Chlorine’s smaller atomic radius compared to bromine may reduce steric hindrance but lower polarizability in binding interactions .

1-(4-Hydroxy-3-methoxybenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol

- Structure : Hydroxy and methoxy groups on the benzyl ring, with additional hydroxyl groups on the piperidine core.

- Biological Activity : Exhibits potent α-glucosidase inhibition (IC₅₀ = 0.207 mM), surpassing acarbose (IC₅₀ = 0.353 mM). The hydroxyl groups likely contribute to hydrogen bonding with the enzyme active site .

Piperidine Derivatives in Pharmacological Studies

Phencyclidine (PCP) and Ketamine Analogs

- Structure : 1-(1-Phenylcyclohexyl)piperidine (PCP) shares a piperidine core but incorporates a cyclohexyl-phenyl group.

- Biological Activity : PCP and ketamine analogs show NMDA receptor antagonism and analgesic effects. The target compound’s benzyl substituent may limit CNS penetration compared to PCP’s lipophilic cyclohexyl group .

Sigma-1 Receptor Ligands (e.g., 125I-(2-piperidinylaminoethyl)4-iodobenzamide)

- Structure : Piperidine linked to an iodobenzamide group.

- Biological Activity: High sigma-1 affinity (Ki = 6.0 nM) and tumor imaging utility in melanoma. The target compound’s bromine could similarly enhance receptor affinity if paired with appropriate pharmacophores .

Table 1: Structural and Functional Properties

Biological Activity

1-(4-Bromo-2-methoxybenzyl)-piperidine is a chemical compound that features a piperidine ring substituted with a benzyl group containing a bromine atom and a methoxy group. Its molecular formula is CHBrN, and it has an approximate molecular weight of 254.17 g/mol. The unique combination of substituents enhances its chemical reactivity, making it a subject of interest in various biological studies.

The biological activity of 1-(4-Bromo-2-methoxybenzyl)-piperidine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom increases the compound's reactivity, which can influence its binding affinity to various biological targets.

Case Studies and Research Findings

- Antiviral Activity : In a study focused on piperidine derivatives, compounds structurally similar to 1-(4-Bromo-2-methoxybenzyl)-piperidine were evaluated for their antiviral properties. One notable finding was that certain piperidine derivatives exhibited low micromolar activity against the influenza virus, suggesting potential for further development in antiviral therapies .

- Cell Stress Response : Another study investigated the role of derivatives of piperidine in regulating the eukaryotic translation initiation factor 2-alpha (eIF2-α) during endoplasmic reticulum stress. The compound 1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate was shown to phosphorylate eIF2-α, indicating potential applications in understanding cellular stress responses .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications to the piperidine structure could significantly alter biological activity. For instance, introducing additional methoxy groups enhanced selectivity for specific enzyme targets, which may be relevant for designing more effective inhibitors .

Comparative Analysis

To better understand the biological activity of 1-(4-Bromo-2-methoxybenzyl)-piperidine, it is useful to compare it with other related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(4-Chloro-2-methylphenyl)piperidine | Chlorine instead of bromine | Lower reactivity compared to bromine derivative |

| 2-(4-Fluoro-2-methylphenyl)piperidine | Fluorine instead of bromine | Exhibits distinct electronic properties |

| 4-Bromo-2-(bromomethyl)-1-methoxybenzene | Additional bromomethyl substituent | Increased steric hindrance affecting reactivity |

| 4-Bromo-2-methoxybenzyl alcohol | Alcohol functional group | Different solubility and potential biological activity |

Potential Applications

The unique structural characteristics of 1-(4-Bromo-2-methoxybenzyl)-piperidine suggest several potential applications:

- Pharmaceutical Development : Due to its reactivity and biological activity, this compound could serve as a lead structure in drug discovery.

- Chemical Probes : Its ability to modulate protein synthesis pathways makes it a candidate for use as a chemical probe in cellular biology studies.

- Antiviral Research : Given its demonstrated antiviral properties, it may be further explored for developing treatments against viral infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.